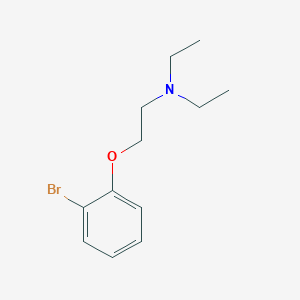

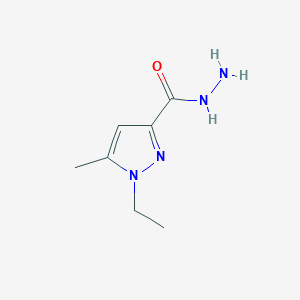

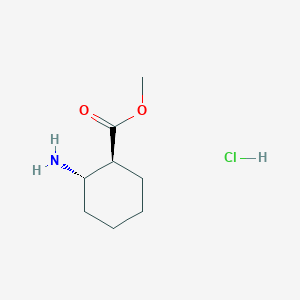

2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol

Übersicht

Beschreibung

“2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol” is a chemical compound . It is a choline analog and has been studied for its potential therapeutic benefits .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a choline analog was synthesized and administered by intravenous and intracerebroventricular routes to evaluate the potential alteration of mean arterial pressure, heart rate, and renal sympathetic nerve activity of normotensive and hypertensive rats . Another method involves reacting 2-thiouracil with a substituted benzyl derivative .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using in silico docking and molecular dynamics simulations . These studies have helped identify promising lead compounds with acceptable pharmacokinetic profiles .Wissenschaftliche Forschungsanwendungen

Antipsychotic Activity

Research on derivatives of piperazine, including those structurally related to "2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol," has shown promise in the development of antipsychotic medications. Bhosale et al. (2014) designed and synthesized biphenyl moiety linked with aryl piperazine derivatives that exhibited considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, suggesting their potential as antipsychotics with a favorable profile for reducing the risk of catalepsy (Bhosale et al., 2014).

HIV-1 Attachment Inhibition

Derivatives of piperazine have been identified as potent inhibitors of HIV-1 attachment, acting by interfering with the interaction between the viral gp120 and the host cell receptor CD4. Wang et al. (2009) explored the modification and substitution of the piperazine ring in indole-based derivatives, underscoring the significance of the piperazine scaffold in the pharmacophore for HIV-1 attachment inhibition (Wang et al., 2009).

Antimicrobial and Antifungal Activities

Compounds incorporating the piperazine moiety have been evaluated for their antimicrobial and antifungal properties. Kale and Durgade (2017) synthesized quinazoline derivatives, including those with piperazin-1-yl)ethan-1-ol structures, demonstrating significant antifungal and antibacterial activities against specific strains such as "Aspergillus flavus" and "Pseudomonas" (Kale & Durgade, 2017).

Wirkmechanismus

Target of Action

The primary target of 2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of α1-ARs affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Zukünftige Richtungen

The future directions for research on “2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol” could involve further investigation of its potential therapeutic benefits, particularly in the treatment of cardiovascular diseases . Additionally, more studies could be conducted to better understand its mechanism of action and to identify other potential applications .

Eigenschaften

IUPAC Name |

2-[4-(2-methoxyethyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-13-9-7-11-4-2-10(3-5-11)6-8-12/h12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGZUBFACSCIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]-](/img/structure/B3173663.png)

![4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3173680.png)

![4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B3173687.png)

![methyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3173701.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3173705.png)